molecular formula C11H21NO4 B595464 Boc-N-methyl-D-norvaline CAS No. 177659-77-7

Boc-N-methyl-D-norvaline

Cat. No.: B595464
CAS No.: 177659-77-7
M. Wt: 231.292
InChI Key: BSMXBPUTGXWAGA-MRVPVSSYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-methyl-D-norvaline typically involves the protection of the amino group of D-norvaline with the Boc group. This is achieved by reacting D-norvaline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Scientific Research Applications

Boc-N-methyl-D-norvaline is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of Boc-N-methyl-D-norvaline primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic processes, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical reactions, such as peptide bond formation .

Comparison with Similar Compounds

Uniqueness: Boc-N-methyl-D-norvaline is unique due to its specific stereochemistry (D-isomer) and the presence of a methyl group on the amino acid side chain. This combination provides distinct properties that are valuable in peptide synthesis and other applications .

Biological Activity

Boc-N-methyl-D-norvaline is a synthetic amino acid derivative that has garnered interest in the fields of peptide synthesis and drug development. This compound, characterized by its unique structural features, plays a significant role in various biological activities, particularly in enhancing the stability and functionality of peptides. This article explores the biological activity of this compound, including its mechanism of action, applications in research, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C11_{11}H21_{21}NO4_4. It contains a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of D-norvaline , which is a non-canonical amino acid. The methyl substitution at the nitrogen atom enhances its lipophilicity and influences its interaction with biological systems.

Target and Mode of Action

The Boc protecting group serves as a protective agent for amines during peptide synthesis, allowing for selective reactions without interference from the amino group. This protection is crucial for synthesizing complex peptides where precise control over functional groups is required. The Boc group can be removed under acidic conditions, facilitating the release of free amino groups for further reaction or incorporation into larger peptide chains.

Biochemical Pathways

This compound participates in various biochemical pathways, primarily related to peptide synthesis and modification. Its stability under basic conditions makes it suitable for reactions that require prolonged exposure to nucleophiles or catalytic hydrogenation. Additionally, it has been shown to influence protein structure and function by serving as a building block in peptide chains.

Applications in Research

This compound is utilized in several key areas of scientific research:

  • Peptide Synthesis : It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect amino groups while allowing for selective coupling reactions.
  • Drug Development : The compound's role in synthesizing peptide-based drugs has been well-documented, particularly in developing therapeutics that target specific biological pathways.
  • Biological Studies : Researchers employ this compound to study enzyme-substrate interactions and protein folding mechanisms. Its incorporation into peptides can provide insights into the stability and activity of various protein structures .

Comparative Analysis with Similar Compounds

A comparison of this compound with other similar compounds highlights its unique properties:

CompoundStructure TypeKey Features
Boc-N-methyl-L-norvalineL-isomer variantSimilar protective properties
Boc-N-methyl-D-leucineDifferent side chainUsed in similar applications but with distinct properties
Boc-N-methyl-D-valineDifferent side chainExhibits different biological activities due to structural variations

This compound stands out due to its specific stereochemistry (D-isomer) and methyl substitution, which contribute to its unique reactivity and applications in peptide chemistry.

Case Study 1: Peptide Stability Enhancement

In a study examining the effects of non-canonical amino acids on peptide stability, this compound was incorporated into a cyclic peptide framework. The results indicated that peptides containing this compound exhibited enhanced resistance to proteolytic degradation compared to their canonical counterparts. This finding suggests potential applications in developing more stable therapeutic peptides .

Case Study 2: Inhibition Studies

Research involving this compound has demonstrated its utility as a tool for studying protease specificity. By substituting traditional amino acids with this compound, researchers were able to elucidate mechanisms of protease inhibition, providing insights into enzyme function and potential therapeutic targets .

Q & A

Q. How can researchers optimize the synthesis of Boc-N-methyl-D-norvaline to minimize racemization during peptide coupling?

Methodological Answer:
Racemization during peptide synthesis often occurs due to harsh reaction conditions or improper protecting group strategies. To mitigate this:

  • Use low-basicity coupling reagents (e.g., HATU or COMU) instead of carbodiimides like DCC, which reduce base-catalyzed racemization .
  • Maintain reaction temperatures below 0°C during activation steps to suppress epimerization .
  • Monitor reaction progress via HPLC with chiral columns to detect enantiomeric impurities early .
  • Optimize solvent systems (e.g., DMF/DCM mixtures) to balance solubility and reaction kinetics .

Q. What analytical techniques are critical for confirming the stereochemical integrity of this compound in complex peptide sequences?

Advanced Methodological Guidance:

  • Circular Dichroism (CD) Spectroscopy : Detects conformational changes in peptides, indirectly validating stereochemistry .
  • 2D NMR (NOESY/ROESY) : Identifies spatial proximity of methyl groups and backbone protons to confirm D-configuration .
  • X-ray Crystallography : Resolves absolute configuration but requires high-purity crystalline samples .
  • Marfey’s Reagent Derivatization : Post-synthesis hydrolysis followed by chiral derivatization and LC-MS quantifies enantiomeric excess .

Q. How should researchers address contradictions in reported bioactivity data for this compound-containing peptides?

Data Analysis Framework:

  • Contextualize experimental conditions : Compare cell lines, assay protocols (e.g., IC50 vs. Ki values), and buffer compositions across studies .
  • Validate target specificity : Use knockout models or competitive binding assays to rule off-target effects .
  • Replicate key experiments with standardized controls (e.g., commercial reference peptides) to isolate variability .
  • Perform meta-analyses to identify trends in structure-activity relationships (SAR) across literature .

Q. What strategies improve the stability of this compound in aqueous solutions for long-term biochemical assays?

Experimental Design Recommendations:

  • Lyophilization : Store the compound as a lyophilized powder and reconstitute in cold buffers immediately before use .
  • pH optimization : Maintain solutions at pH 4–6 to reduce hydrolysis of the Boc group .
  • Add antioxidants (e.g., TCEP) to prevent oxidation of the methyl group .
  • Use short-term stability assays (HPLC monitoring over 24–72 hours) to determine degradation kinetics .

Q. How can computational modeling guide the design of this compound derivatives with enhanced protease resistance?

Advanced Computational Workflow:

  • Molecular Dynamics (MD) Simulations : Predict conformational flexibility of peptides under physiological conditions to identify vulnerable cleavage sites .
  • Docking Studies : Use software like AutoDock Vina to model interactions with proteases (e.g., trypsin) and modify residues adjacent to the norvaline moiety .
  • QM/MM Calculations : Evaluate the energy barrier for hydrolysis of the methyl group to prioritize stable derivatives .
  • Validate predictions via in vitro protease assays using fluorogenic substrates .

Q. What are the key considerations for incorporating this compound into solid-phase peptide synthesis (SPPS) protocols?

Synthesis Protocol Optimization:

  • Resin selection : Use low-swelling resins (e.g., ChemMatrix) to accommodate bulky Boc-protected residues .
  • Coupling efficiency : Pre-activate the amino acid with HOBt/DIPEA for 5 minutes before adding to the resin .
  • Deprotection cycles : Limit TFA exposure to 20–30 minutes to prevent side reactions while cleaving the Boc group .
  • Mid-IR monitoring : Track Fmoc deprotection in real-time to ensure complete reaction cycles .

Q. How can researchers resolve spectral overlaps in 1H-NMR characterization of this compound?

Analytical Troubleshooting:

  • Solvent selection : Use deuterated DMSO-d6 to resolve methyl and backbone proton signals obscured in CDCl3 .
  • Variable-temperature NMR : Elevate temperature to 40°C to sharpen broad signals caused by rotameric equilibria .
  • COSY/TOCSY : Correlate coupled protons to assign overlapping peaks in the δ 1.0–1.5 ppm region .
  • Spiking experiments : Add authentic Boc-N-methyl-L-norvaline to identify enantiomer-specific shifts .

Q. What ethical and methodological standards apply to in vivo studies of this compound-modified therapeutics?

Research Compliance Guidelines:

  • Participant selection : Define inclusion/exclusion criteria rigorously (e.g., genetic biomarkers for target enzymes) to reduce confounding variables .
  • Dose optimization : Conduct preclinical PK/PD studies in multiple species to establish safe dosing ranges .
  • Blinding protocols : Use third-party compound coding to minimize bias in efficacy assessments .
  • Data transparency : Archive raw spectra, chromatograms, and animal histopathology in FAIR-aligned repositories .

Properties

IUPAC Name

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-7-8(9(13)14)12(5)10(15)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMXBPUTGXWAGA-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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